
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . It’s a research use only product .
Molecular Structure Analysis
The molecular structure of “2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione” contains a total of 22 bonds, including 12 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 2 ketone(s) (aliphatic), and 2 secondary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Supercapacitive Properties in Composite Electrodes
A significant application of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione derivatives is in the field of supercapacitors. Research has shown that when mixed with activated carbon, these derivatives enhance the electrochemical specific capacitance of supercapacitor electrodes. This enhancement is attributed to the additional redox reaction of the hydroquinone/quinone couple, improving the capacitance performance and cycle stability of the composite electrodes (Won et al., 2015) (Latifatu et al., 2018).
Potential in Antifungal and Antibacterial Agents
Compounds synthesized from 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione have shown promising results in antimicrobial applications. These compounds demonstrated better antifungal activity compared to standard antifungal drugs against specific pathogens. Additionally, some synthesized variants exhibited significant antibacterial activity, surpassing traditional antibiotics like Ampicillin in certain in vitro settings against organisms like Escherichia coli and Staphylococcus aureus (Tandon et al., 2012).
Synthesis of Complex Organic Molecules
This chemical is also vital in synthesizing complex organic molecules, particularly useful in constructing natural products and pharmaceuticals. For example, its derivatives have been used as building blocks in synthesizing a variety of alkaloids. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry (Rousseau et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2,5-bis(methylamino)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-3-8(12)6(10-2)4-7(5)11/h3-4,9-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQFFDBBDQLXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)C(=CC1=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879135 |
Source


|
| Record name | 2,5-Bis-methylamino-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate](/img/structure/B2411640.png)

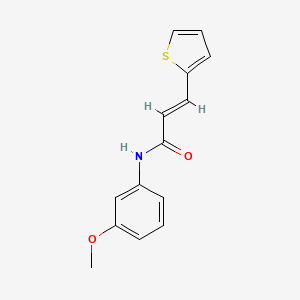
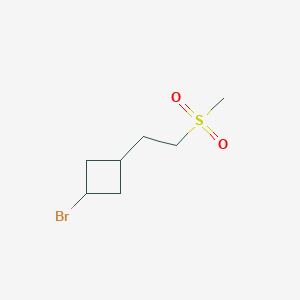
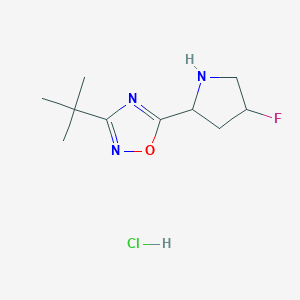
![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
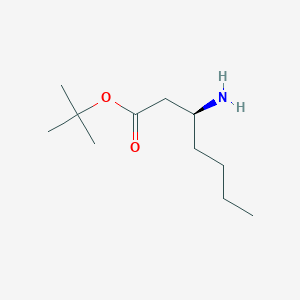
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)
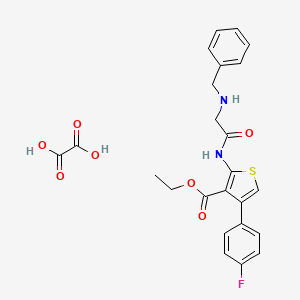
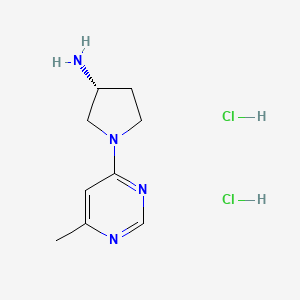
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)
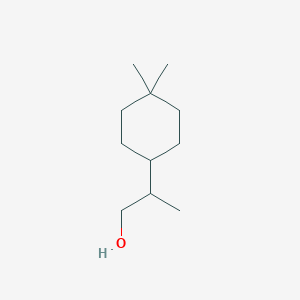
![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)